molecular formula C15H17ClN4O B6448715 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2549029-86-7

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B6448715
CAS No.: 2549029-86-7
M. Wt: 304.77 g/mol
InChI Key: RRNKJSGENMHYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 2-position with a piperidine moiety. The piperidine ring is further functionalized at its 4-position with a (3-chloropyridin-4-yl)oxymethyl group. This structural arrangement combines pyrimidine’s electron-deficient aromatic system with the conformational flexibility of piperidine, making it a candidate for targeting enzymes or receptors requiring both hydrophobic and polar interactions.

Properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c16-13-10-17-7-2-14(13)21-11-12-3-8-20(9-4-12)15-18-5-1-6-19-15/h1-2,5-7,10,12H,3-4,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRNKJSGENMHYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically employs palladium catalysts and organoboron reagents to form carbon-carbon bonds.

Chemical Reactions Analysis

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Compounds such as 8-((4-(pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one () and 8-(4-(2-(4-(3,4-dichlorobenzyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-pyrido[3,4-d]pyrimidin-4(3H)-one () feature fused pyrimidine systems. The piperazine/piperidine substituents in these analogs are linked via methyl or ethyl spacers, whereas the target compound’s piperidine is directly attached to the pyrimidine. The 3,4-dichlorobenzyl group in enhances lipophilicity, contrasting with the target’s polar (3-chloropyridinyl)oxy group .

2-Aminopyrimidine Derivatives with Piperidine/Propoxyphenyl Groups

describes 2-aminopyrimidines substituted with piperidin-1-yl-propoxyphenyl or 3-(4-methylpiperazin-1-yl)propoxyphenyl groups. These compounds prioritize a 2-amino group on the pyrimidine, which is absent in the target molecule. The target compound’s direct piperidine-pyrimidine linkage may offer rigidity, favoring entropic gains in target binding .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

This analog () substitutes the piperidine at the pyrimidine’s 6-position, compared to the target’s 2-position. The 2-amino and 4-methyl groups create distinct electronic effects, with the amino group enabling hydrogen-bond donor interactions. The target’s lack of a methyl group and presence of a chloropyridinyloxy substituent may reduce steric hindrance while enhancing halogen-mediated interactions .

Chloro-Substituted Pyrimidines with Modified Piperidines

  • 4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine (): Features a difluoropiperidine group, increasing metabolic stability via reduced CYP450 susceptibility. The 4-chloro and 2-methyl groups contrast with the target’s 2-piperidine and 3-chloropyridinyloxy substituents.
  • 2-Chloro-4-[4-(3-methoxypropoxy)piperidin-1-yl]pyrimidine (): The methoxypropoxy side chain enhances hydrophilicity, differing from the target’s aromatic chloropyridinyloxy group. This may influence solubility and blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

While direct data for the target compound is lacking, inferences can be drawn from analogs:

  • Lipophilicity : The 3-chloropyridinyloxy group (ClogP ~2.5) likely increases lipophilicity compared to ’s methoxypropoxy substituent (ClogP ~1.8) but remains less lipophilic than ’s dichlorobenzyl group (ClogP ~4.2).
  • Solubility: The polar pyrimidine core and ether linkage may confer moderate aqueous solubility (~50–100 µM), superior to fused pyrimidinones (–3) but lower than aminopyrimidines (–7) .
  • Bioavailability : Piperidine’s conformational flexibility may improve oral absorption compared to rigid fused-ring systems () .

Biological Activity

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine, identified by its CAS number 2770596-01-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrimidine ring and a piperidine moiety linked through an ether bond to a chloropyridine. Its molecular formula is C18H26ClN3O2C_{18}H_{26}ClN_{3}O_{2} with a molecular weight of 351.9 g/mol.

PropertyValue
Molecular FormulaC18H26ClN3O2C_{18}H_{26}ClN_{3}O_{2}
Molecular Weight351.9 g/mol
CAS Number2770596-01-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Similar compounds have been shown to inhibit specific enzymes and proteins involved in cellular signaling pathways. For instance, compounds with chloropyridine moieties often exhibit inhibitory effects on protein synthesis and enzyme activity, which can lead to downstream effects on cell proliferation and survival.

Biological Activity

Research indicates that this compound may exhibit:

  • Antiviral Activity : It has been suggested that derivatives of pyrimidines can inhibit viral replication, particularly in the context of measles virus and other RNA viruses.
  • Antimicrobial Properties : Compounds similar in structure have demonstrated antimicrobial activity against various pathogens, including bacteria and fungi.

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of pyrimidine derivatives against the measles virus using phenotypic assays. The results indicated that certain analogs exhibited significant antiviral activity, suggesting that the presence of the chloropyridine group may enhance this effect. The compound's structure allows for interaction with viral proteins, potentially inhibiting their function.

Case Study 2: Antimicrobial Testing

In another investigation, researchers synthesized various derivatives of chloropyridine-containing compounds and tested their antimicrobial properties. The results showed varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on this scaffold.

Research Findings

Recent findings from various studies have underscored the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives:

  • Structural Optimization : Modifications at the piperidine or pyrimidine positions can lead to improved potency against specific targets.
  • In Vitro Studies : In vitro assays have confirmed that certain derivatives exhibit lower IC50 values compared to known inhibitors, indicating stronger biological activity.
  • Metabolic Stability : Investigations into metabolic stability have shown that some modifications can enhance the compound's half-life in biological systems, making them more viable for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.